molecular formula C13H19N B13885853 Pyrrolidine, 1-benzyl-2,5-dimethyl-

Pyrrolidine, 1-benzyl-2,5-dimethyl-

Cat. No.: B13885853
M. Wt: 189.30 g/mol
InChI Key: KKRNGUFZPFNIFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidine, 1-benzyl-2,5-dimethyl- is a heterocyclic organic compound featuring a five-membered ring with nitrogen as the heteroatom. This compound is a derivative of pyrrolidine, which is known for its presence in various biologically active molecules and its utility in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidine, 1-benzyl-2,5-dimethyl- typically involves the functionalization of preformed pyrrolidine rings. One common method is the reduction of 1-benzyl-2-pyrrolidinone using lithium N,N-dialkylaminoborohydrides in tetrahydrofuran (THF) to yield N-benzylpyrrolidine . Another approach involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors under specific reaction conditions .

Industrial Production Methods

Industrial production methods for pyrrolidine derivatives often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include catalytic hydrogenation, reductive amination, and other techniques commonly used in the pharmaceutical industry .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-benzyl-2,5-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Pyrrolidine, 1-benzyl-2,5-dimethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pyrrolidine, 1-benzyl-2,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s nitrogen atom can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This can lead to various biological effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidine, 1-benzyl-2,5-dimethyl- stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of benzyl and methyl groups can enhance its interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1-benzyl-2,5-dimethylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-11-8-9-12(2)14(11)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRNGUFZPFNIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.